Ethyl 2-amino-4,4-dimethylpentanoate
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Overview
Description
Ethyl 2-amino-4,4-dimethylpentanoate: is an organic compound with the molecular formula C9H19NO2 It is a derivative of pentanoic acid and contains an amino group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ethyl 2-amino-4,4-dimethylpentanoate typically involves the esterification of 2-amino-4,4-dimethylpentanoic acid. One common method is to react the acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The raw materials used are generally of high purity to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-4,4-dimethylpentanoate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-nitro-4,4-dimethylpentanoate.
Reduction: Formation of 2-amino-4,4-dimethylpentanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: Ethyl 2-amino-4,4-dimethylpentanoate is used as a building block in organic synthesis. It can be used to synthesize more complex molecules for research purposes.
Biology: In biological research, this compound can be used as a precursor for the synthesis of amino acid derivatives. These derivatives can be used in studies related to protein structure and function.
Medicine: this compound has potential applications in medicinal chemistry. It can be used to develop new pharmaceutical compounds with potential therapeutic effects.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of various chemicals. It is also used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4,4-dimethylpentanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, affecting their structure and function. The ester group can undergo hydrolysis to release the active amino acid derivative, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Methyl 2-amino-4,4-dimethylpentanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-amino-4,4-dimethylbutanoate: Similar structure but with a shorter carbon chain.
Uniqueness: this compound is unique due to its specific combination of functional groups. The presence of both an amino group and an ethyl ester group allows for a wide range of chemical reactions and applications. Its structure also provides a balance between hydrophilic and hydrophobic properties, making it versatile for various research and industrial applications.
Biological Activity
Ethyl 2-amino-4,4-dimethylpentanoate is a compound of significant interest in both medicinal chemistry and biochemical research. Its unique structure, characterized by an amino group and an ester functional group, allows it to participate in various biological processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
This compound has the molecular formula C9H17N2O2 and a molecular weight of approximately 173.25 g/mol. The compound is typically synthesized through esterification reactions involving 2-amino-4,4-dimethylpentanoic acid and ethanol, often in the presence of dehydrating agents like sulfuric acid.
Synthesis Methods:
- Esterification: Reaction of the amino acid with ethanol.
- Cyanoacetylation: Treatment with ethyl cyanoacetate under specific conditions.
The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing active amino acid derivatives that participate in metabolic reactions.
Key Mechanisms:
- Enzyme Interaction: Potential role as an enzyme inhibitor by binding to active sites.
- Metabolic Pathways: Involvement in amino acid metabolism and neurotransmitter synthesis.
Biological Activity
Research into the biological activity of this compound suggests several potential applications:
- Therapeutic Applications: Investigated as a precursor in drug synthesis and for its potential therapeutic effects in various diseases.
- Biomarker Potential: Its structural similarity to natural amino acids indicates possible roles as a biomarker in metabolic disorders .
Case Studies and Experimental Data
Several studies have highlighted the significance of this compound in various biological contexts:
- Enzyme Inhibition Studies:
- Therapeutic Efficacy:
-
Metabolic Profiling:
- Metabolomic analyses have identified this compound as a significant metabolite in specific biochemical pathways associated with energy metabolism and neurotransmitter regulation.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
Ethyl 3-amino-4,4-dimethylpentanoate | Similar amino group position | Investigated for enzyme interactions |
Methyl 3-hydroxy-2-(iodomethylene)-4,4-dimethylpentanoate | Hydroxyl group addition | Explored for its role in synthetic pathways |
Ethyl 3-amino-3,4-dimethylpentanoate | Different amino group position | Potentially less reactive due to structural differences |
Properties
Molecular Formula |
C9H19NO2 |
---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
ethyl 2-amino-4,4-dimethylpentanoate |
InChI |
InChI=1S/C9H19NO2/c1-5-12-8(11)7(10)6-9(2,3)4/h7H,5-6,10H2,1-4H3 |
InChI Key |
FGAFDMQUGIMOHR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(C)(C)C)N |
Origin of Product |
United States |
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